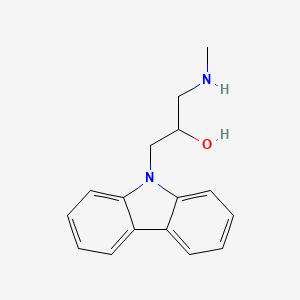

1-Carbazol-9-yl-3-methylamino-propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Carbazol-9-yl-3-methylamino-propan-2-ol is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is used for research purposes .

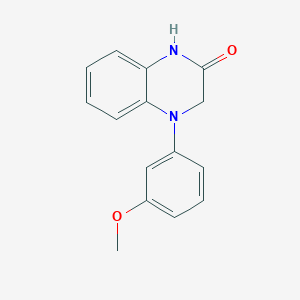

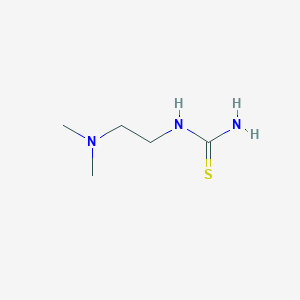

Molecular Structure Analysis

The molecular structure of 1-Carbazol-9-yl-3-methylamino-propan-2-ol consists of a carbazole group attached to a propan-2-ol group via a methylamino linker . The carbazole group is a tricyclic compound that consists of two benzene rings fused on either side of a pyrrole ring .科学的研究の応用

Proteomics Research

“1-Carbazol-9-yl-3-methylamino-propan-2-ol” is used as a specialty product in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Diabetes Treatment

Carbazole derivatives, such as “1-Carbazol-9-yl-3-methylamino-propan-2-ol”, have been studied for their potential in fighting diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Resistive Memory Devices

The carbazole heterocycle, a functional charge carrier transporting unit, facilitates resistive switching when attached to a saturated polymethacryalamide backbone by a flexible alkyl chain . This property makes “1-Carbazol-9-yl-3-methylamino-propan-2-ol” a potential candidate for use in rewritable resistive memory devices .

Photosensitizers in Organic Synthesis

Carbazole derivatives are used as photosensitizers in visible-light-promoted organic synthesis . As a novel organic photosensitizer, “1-Carbazol-9-yl-3-methylamino-propan-2-ol” could potentially show excellent catalytic performance in visible-light-induced radical reactions .

Schiff Base Preparation

Carbazole derivatives can be used in the preparation of Schiff bases . Schiff bases are compounds containing azomethine functional groups, which are usually prepared by condensation of primary amines with aldehyde or ketone carbonyl compounds .

Metal Complexing Agents

Due to the lone pair electrons on nitrogen, Schiff bases are considered good metal complexing agents . “1-Carbazol-9-yl-3-methylamino-propan-2-ol”, being a carbazole derivative, could potentially be used as a complexing agent suitable for transition metal coordination .

Safety and Hazards

特性

IUPAC Name |

1-carbazol-9-yl-3-(methylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-17-10-12(19)11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBQWSNLDFTYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Carbazol-9-yl-3-methylamino-propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2573319.png)

![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)